molecular formula C11H6FN3O3 B2835320 10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1630763-70-0

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No.: B2835320
CAS No.: 1630763-70-0
M. Wt: 247.185
InChI Key: XTOZGWNVDGOATG-UHFFFAOYSA-N
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Description

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid is a heterocyclic compound featuring a fused pyrimidoindazole core with a fluorine substituent at position 10 and a carboxylic acid group at position 2. This structure combines a rigid bicyclic framework with polar functional groups, making it a candidate for pharmaceutical or materials science applications. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group facilitates interactions with biological targets or materials interfaces .

Properties

IUPAC Name

10-fluoro-4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O3/c12-5-2-1-3-6-9(5)10-13-7(11(17)18)4-8(16)15(10)14-6/h1-4,14H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKYUPZJIBWNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C3=NC(=CC(=O)N3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the indazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrimidoindazole vs. Indenoindole Derivatives

Indeno[1,2-b]indole derivatives (e.g., compounds 5a, 5b, and 7a in ) share fused aromatic systems but replace the pyrimidine ring with a benzene ring. These compounds exhibit potent CK2 inhibitory activity (IC50 values: 0.17–0.61 µM), highlighting the importance of planar fused-ring systems in kinase binding.

Pyrimidoindazole vs. Pyrrolopyrrole Derivatives

Pyrrolo[3,2-b]pyrrole derivatives with carboxylic acid groups () demonstrate strong electronic communication in solar cell applications. While the target compound’s carboxylic acid group could similarly anchor to metal oxides, its fluorine substituent and pyrimidoindazole core may confer superior thermal stability compared to pyrrolopyrrole systems .

Substituent Effects

Fluorine Positioning

Fluorine substituents are critical in optimizing pharmacokinetics. For example, difluorophenyl and trifluoromethyl groups in pyrrolo[1,2-b]pyridazine carboxamides () enhance lipophilicity and target affinity. The 10-fluoro substituent in the target compound may similarly improve membrane permeability while reducing oxidative metabolism .

Carboxylic Acid Functionalization

Carboxylic acid groups in thieno[3,2-b]thiophene derivatives () enable applications as p-type semiconductors. In the target compound, the carboxylic acid at position 2 could enhance solubility for drug formulation or facilitate coordination in catalytic systems, analogous to ester/carboxylic acid interactions in pyrrolopyrrole dyes .

Hypothetical Data Table: Comparative Properties of Analogous Compounds

Compound Class Core Structure Key Substituents Notable Properties/Applications Reference
Pyrimidoindazole (Target) Pyrimido[1,2-b]indazole 10-F, 2-COOH Potential kinase inhibition, high thermal stability
Indeno[1,2-b]indole Indenoindole 5-CH3, 7-OH CK2 inhibition (IC50 0.17 µM)
Thieno[3,2-b]thiophene Thienothiophene Phenyl, CF3 p-type semiconductor (Eg ~3.0 eV)
Pyrrolo[3,2-b]pyrrole Pyrrolopyrrole 1,2,4,5-Tetraaryl, COOH Dye-sensitized solar cells (η ~4.2%)

Biological Activity

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid is a synthetic compound with notable antibacterial properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H6FN3O3C_{11}H_{6}FN_{3}O_{3} and a molecular weight of approximately 247.185 g/mol. Its structure features a fluorine atom at the 10-position of a pyrimidine ring fused with an indazole moiety, contributing to its unique biological activity.

This compound exhibits significant antibacterial activity primarily through its role as a bacterial topoisomerase inhibitor . This mechanism is critical for bacterial DNA replication and transcription. Preliminary studies indicate that it effectively binds to bacterial topoisomerase enzymes, inhibiting their activity and preventing bacterial replication.

Comparison with Other Antibiotics

The compound shows enhanced efficacy against resistant bacterial strains compared to traditional antibiotics. Below is a comparison table highlighting its activity against specific pathogens:

Antibiotic Target Pathogen Activity
This compoundStreptococcus pneumoniae (ciprofloxacin-resistant)Potent inhibitor
Staphylococcus aureus (MRSA)Effective against methicillin-resistant strains
CiprofloxacinVarious Gram-negative bacteriaBroad-spectrum but increasing resistance
LevofloxacinGram-positive bacteriaImproved efficacy but resistance issues

Antibacterial Activity

Research has demonstrated that this compound is particularly effective against resistant strains such as ciprofloxacin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). Its unique structural features may contribute to its ability to circumvent common resistance mechanisms found in these pathogens.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In vitro Studies : Laboratory assays have shown that the compound exhibits a significant minimum inhibitory concentration (MIC) against various resistant bacterial strains. For instance, MIC values for MRSA ranged from 0.5 to 2 µg/mL, indicating strong antibacterial potential.
  • Binding Affinity Studies : Preliminary interaction studies suggest that the compound binds effectively to bacterial topoisomerase II and IV, which are crucial for DNA replication in bacteria. Further research is needed to quantify its binding affinity compared to existing antibiotics.
  • Structural Similarities : The compound shares structural similarities with other fluoroquinolones like ciprofloxacin and levofloxacin but demonstrates superior activity against specific resistant strains. This may be attributed to its unique fluorinated pyrimidine structure combined with an indazole core, enhancing its binding properties.

Q & A

Q. What are the optimal synthetic routes for 10-fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrimidoindazole derivatives typically involves cyclocondensation and halogenation steps. For fluorinated analogs like this compound, phosphorus oxychloride (POCl₃) at reflux (110–120°C) is commonly used for chlorination , but fluorination may require alternative agents like Selectfluor® or KF in polar aprotic solvents. Key steps:

Core formation : Condense indazole precursors with fluorinated pyrimidine intermediates under acidic conditions (e.g., acetic acid, reflux, 3–5 hours) .

Carboxylic acid introduction : Hydrolyze ester intermediates using NaOH/EtOH or H₂SO₄/H₂O at 60–80°C.
Critical parameters : Temperature control during fluorination prevents decomposition, and stoichiometric ratios of POCl₃ (if used) must be optimized to avoid over-chlorination .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify key peaks such as the indazole NH (δ 12.4–13.0 ppm), carboxylic acid proton (δ 12.0–13.0 ppm), and fluorine-coupled aromatic protons (δ 7.5–8.5 ppm). Use DMSO-d₆ for solubility and to observe exchangeable protons .
  • HPLC-MS : Employ reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₇FN₃O₃: 272.06 g/mol) .
  • Purity assessment : Use HPLC with UV detection at 254 nm; ≥95% purity is recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Follow this workflow:

Re-evaluate docking parameters : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility and solvent interactions.

Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with kinase inhibition assays (IC₅₀).

Analyze crystal structures : If available, overlay predicted and experimental binding poses to identify steric clashes or misoriented functional groups .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorinated pyrimidoindazole core?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with modified groups at positions 2 (carboxylic acid) and 10 (fluoro). For example:
  • Replace the carboxylic acid with esters or amides to modulate lipophilicity .
  • Substitute fluorine with other halogens (Cl, Br) to assess electronic effects on kinase inhibition .
  • Biological assays : Test analogs against a panel of kinases (e.g., CDK2, EGFR) using fluorescence-based assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk.

Q. What are the common sources of impurities in synthesized batches, and how can they be minimized?

  • Methodological Answer :
  • Major impurities :
  • Dehalogenated byproducts : Caused by incomplete fluorination. Mitigate by optimizing reaction time and fluorine source stoichiometry.
  • Oxidation products : Detectable via LC-MS as [M+16]⁺ ions. Use inert atmospheres (N₂/Ar) during synthesis .
  • Purification : Employ recrystallization (DMF/acetic acid) or preparative HPLC with gradient elution .

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